Tetrabutylammonium nonafluorobutanesulfonate
Overview
Description
Tetrabutylammonium nonafluorobutanesulfonate is a fluorinated ionic liquid. It is known for its solid-fluid transition and nanoscale structuring, which have been studied using differential scanning calorimetry, rheology techniques, and molecular dynamic simulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium nonafluorobutanesulfonate can be synthesized by reacting tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for scaling up and ensuring product purity.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium nonafluorobutanesulfonate primarily undergoes substitution reactions due to the presence of the nonafluorobutanesulfonate group. It can also participate in ionic exchange reactions, given its ionic nature .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which facilitate the substitution and ionic exchange reactions. Typical conditions involve aqueous or organic solvents, depending on the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may yield nonafluorobutanesulfonic acid derivatives, while reactions with bases may produce various ionic salts .
Scientific Research Applications
Tetrabutylammonium nonafluorobutanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrabutylammonium nonafluorobutanesulfonate exerts its effects is primarily through ionic interactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions and processes that depend on ionic exchange and substitution .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium trifluoromethanesulfonate
- Tetrabutylammonium heptadecafluorooctanesulfonate
- Tetrabutylammonium chloride
- Tetrabutylammonium tetrafluoroborate
Uniqueness
Tetrabutylammonium nonafluorobutanesulfonate is unique due to its specific fluorinated structure, which imparts distinct physico-chemical properties. Its solid-fluid transition and nanoscale structuring are particularly noteworthy, making it a valuable compound in various scientific and industrial applications .
Biological Activity
Tetrabutylammonium nonafluorobutanesulfonate (TBANFB) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of TBANFB, including its mechanisms, effects on biological systems, and relevant case studies.
- Chemical Formula : C16H36F9NNaO3S
- CAS Number : 108427-52-7
- Molecular Weight : 490.54 g/mol
TBANFB is characterized by its nonafluorobutanesulfonate anion, which imparts unique solubility and reactivity properties, making it useful in various applications including as a surfactant and in ionic liquid formulations.
Mechanisms of Biological Activity
The biological activity of TBANFB can be attributed to several mechanisms:
- Surfactant Properties : TBANFB acts as a surfactant, which can alter cell membrane integrity and influence cellular uptake of other compounds.
- Ion Exchange Capacity : The quaternary ammonium structure allows for ion exchange processes that can affect cellular ion balance.
- Solubilization of Hydrophobic Compounds : TBANFB can enhance the solubility of hydrophobic drugs, potentially improving their bioavailability.
Biological Effects
Research indicates that TBANFB exhibits various biological effects:
- Antimicrobial Activity : Studies have shown that TBANFB possesses antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt cell membranes.
- Cytotoxicity : In vitro studies suggest that TBANFB can induce cytotoxic effects in specific cell lines, raising concerns regarding its safety profile for therapeutic applications.
- Enzyme Interaction : Research indicates potential interactions with enzymes, affecting their activity and stability.
Case Studies and Research Findings
Several studies have investigated the biological activity of TBANFB:
- Antimicrobial Efficacy : A study published in Green Solvents II examined the antimicrobial properties of TBANFB against various microorganisms. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in formulations .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of TBANFB on human cell lines revealed that exposure to higher concentrations resulted in increased cell death rates. This study emphasized the need for careful dosage considerations when utilizing TBANFB in biomedical applications .
- Enzyme Activity Modulation : A paper discussing the role of ionic liquids highlighted how TBANFB could modulate enzyme activities by altering their microenvironment. This finding suggests potential applications in biocatalysis and enzyme stabilization .
Data Tables
Study | Biological Activity | Findings |
---|---|---|
Green Solvents II | Antimicrobial | Significant growth inhibition of |
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGWISURDHBJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36F9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584994 | |
Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108427-52-7 | |
Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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